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Compound of Interest

Compound Name:
2-Amino-4-chloro-6-

(trifluoromethyl)pyrimidine

Cat. No.: B095928 Get Quote

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms

into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃)

group, in particular, is prized for its ability to modulate a molecule's physicochemical and

biological properties, often enhancing metabolic stability, binding affinity, and cellular

permeability.[1][2] When this powerful functional group is appended to a privileged heterocyclic

core like pyrimidine, the resulting building block becomes a high-value asset for drug discovery

programs.

This guide provides a deep technical dive into one such building block: 2-Amino-4-chloro-6-
(trifluoromethyl)pyrimidine (CAS Number 16097-60-2). We will move beyond a simple

recitation of properties to explore the causality behind its synthesis, reactivity, and application.

For the researcher, scientist, or drug development professional, this document serves as a

practical manual for leveraging this compound's unique chemical architecture to construct

novel therapeutic agents, particularly in oncology.

Core Compound Characteristics
Understanding the fundamental properties of a chemical building block is the first step toward

its effective utilization. 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine is a solid, typically

white to off-white, at room temperature.[3] Its structure, featuring an electron-donating amino

group and two electron-withdrawing substituents (chloro and trifluoromethyl), creates a unique

electronic profile that dictates its reactivity.
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Caption: Figure 1: Chemical Structure of the Topic Compound

The key features—the nucleophilic amino group at C2 and the electrophilic carbon at C4

bearing a labile chloro leaving group—are the primary handles for synthetic elaboration. The

CF₃ group at C6 serves as a powerful electronic sink and a metabolic blocking site.

Physicochemical and Spectroscopic Data
Quantitative data provides the necessary parameters for experimental design, from reaction

setup to purification and characterization.

Property Value Source(s)

CAS Number 16097-60-2 [4]

Molecular Formula C₅H₃ClF₃N₃ [3]

Molecular Weight 197.55 g/mol [3]

IUPAC Name

4-chloro-6-

(trifluoromethyl)pyrimidin-2-

amine

Appearance White to off-white solid [3]

Melting Point 92-93 °C [3]

Boiling Point 280.7±50.0 °C (Predicted) [3]

Density 1.598±0.06 g/cm³ (Predicted) [3]

Storage

Inert atmosphere, room

temperature, keep in dark

place

[3]

Synthesis and Reactivity: A Chemist's Perspective
The true utility of a building block lies in its synthetic accessibility and predictable reactivity.

While a specific, published, step-by-step synthesis for this exact compound is not readily

available, its preparation can be logically inferred from established pyrimidine chemistry.
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Proposed Synthetic Workflow
The most logical approach involves the cyclocondensation of a trifluoromethyl-containing 1,3-

dicarbonyl equivalent with guanidine. This is a classic and robust method for forming the 2-

aminopyrimidine core. The subsequent chlorination provides the target molecule.

Caption: Figure 2: Proposed General Synthesis Workflow

This pathway leverages the commercially available intermediate 2-Amino-4-hydroxy-6-

(trifluoromethyl)pyrimidine (CAS 1513-69-5).[5][6] The critical step is the conversion of the

hydroxyl group to a chloro group using a standard chlorinating agent like phosphorus

oxychloride (POCl₃), a common transformation in heterocyclic chemistry.

Key Reactions for Drug Discovery
The synthetic value of this compound is realized through the selective reactivity of its functional

groups. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic

substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, making it the primary site

for introducing molecular diversity.

A. Suzuki-Miyaura Cross-Coupling: This Nobel Prize-winning reaction is a workhorse in drug

discovery for forming C-C bonds.[7] For halogenated pyrimidines, which are electron-deficient,

this reaction is particularly efficient.[8] It allows for the regioselective introduction of a vast array

of aryl and heteroaryl groups at the C4 position.

The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can

be tailored to the specific boronic acid partner.[9] The reaction proceeds through a well-

established catalytic cycle.
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Caption: Figure 3: Catalytic Cycle of Suzuki-Miyaura Coupling

B. Nucleophilic Aromatic Substitution (SₙAr): The C4-chloro group can be readily displaced by a

variety of nucleophiles, including amines, alcohols, and thiols. This is particularly useful for

installing linkers or pharmacophoric elements. Microwave-assisted synthesis has been shown

to accelerate these reactions, often leading to higher yields in shorter timeframes.[10][11]

Application in Drug Discovery: A Scaffold for
Targeted Therapies
The 2-amino-4-substituted-6-(trifluoromethyl)pyrimidine scaffold is a "privileged structure" in

medicinal chemistry, frequently appearing in potent and selective inhibitors of various protein

kinases and other important biological targets.[12]
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Case Study: Werner (WRN) Helicase Inhibitors
Recent research has identified Werner (WRN) helicase as a synthetic lethal target in cancers

with microsatellite instability (MSI).[13] Novel inhibitors based on the 2-amino-4-

(trifluoromethyl)pyrimidine scaffold have been designed and synthesized, demonstrating

significant antiproliferative activity against MSI-high cancer cell lines.[13][14]

In these series, the 2-amino group often serves as a key hydrogen bond donor, anchoring the

molecule in the target's active site. The C4 position is functionalized with various substituted

aryl or heteroaryl groups to optimize potency and selectivity, while the CF₃ group enhances

drug-like properties.[14] For example, compound 11g from a recent study showed excellent

cellular selectivity with IC₅₀ values of 1.52 µM and 1.72 µM against MSI-H cell lines HCT116

and LNCaP, respectively.[13][14]

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine Core Scaffold

Suzuki Coupling
(C-C bond) R-B(OH)₂ 

SₙAr (e.g., Buchwald-Hartwig)
(C-N bond)

 R₂-NH 
Kinase Inhibitors WRN Helicase Inhibitors Other Targeted Agents

Click to download full resolution via product page

Caption: Figure 4: Utility as a Core Scaffold in Drug Discovery

Role as a Kinase Inhibitor Scaffold
The 2-aminopyrimidine motif is a classic hinge-binding element found in numerous FDA-

approved kinase inhibitors.[12] The N1 nitrogen and the exocyclic 2-amino group form critical

hydrogen bonds with the backbone of the kinase hinge region. By varying the substituent at the

C4 position, chemists can achieve high affinity and selectivity for specific kinases, such as

receptor tyrosine kinases (e.g., VEGFR-2) or Aurora kinases.[15][16]
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Experimental Protocols: From Theory to Practice
A core tenet of scientific integrity is reproducibility. The following protocols are generalized, self-

validating methodologies that serve as a starting point for laboratory synthesis.

Protocol 1: Representative Suzuki-Miyaura Cross-
Coupling
Objective: To synthesize a 4-aryl-2-amino-6-(trifluoromethyl)pyrimidine derivative.

Materials:

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

Base (e.g., Na₂CO₃, 2.0 eq)

Solvent system (e.g., Dioxane/Water, 4:1)

Procedure:

To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-Amino-4-
chloro-6-(trifluoromethyl)pyrimidine, the arylboronic acid, and the base.

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This step is

critical as the Pd(0) catalyst is oxygen-sensitive.

Add the degassed solvent system, followed by the palladium catalyst.

Heat the reaction mixture to 80-100 °C and stir vigorously.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the

starting material is consumed (typically 4-12 hours).

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer sequentially with water and brine.

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-

aryl derivative.

Protocol 2: Representative Microwave-Assisted SₙAr
with an Amine
Objective: To synthesize a 4-(alkylamino)-2-amino-6-(trifluoromethyl)pyrimidine derivative.

Materials:

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq)

Substituted amine (1.5 eq)

Organic base (e.g., DIPEA or Et₃N, 2.0 eq)

Solvent (e.g., Anhydrous Propanol or NMP)[1][10]

Procedure:

In a microwave reaction vial, combine 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine,

the desired amine, and the solvent.

Add the organic base to the stirring suspension.

Seal the vial and place it in the microwave reactor.

Irradiate the mixture at a set temperature (e.g., 120–140 °C) for a specified time (e.g., 15–30

minutes).[10][11]

Monitor the reaction by TLC or LC-MS to confirm completion.
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After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated

aqueous solution of sodium bicarbonate, followed by brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purify the crude material via column chromatography to obtain the final product.

Safety and Handling
Trustworthiness in science begins with safety. This compound must be handled with

appropriate care, following established laboratory safety practices.

Hazard Class GHS Code Description Source(s)

Acute Toxicity, Oral H302 Harmful if swallowed [3]

Skin Irritation H315 Causes skin irritation [3]

Eye Irritation H319
Causes serious eye

irritation
[3]

Respiratory Irritation H335
May cause respiratory

irritation
[3]

Handling Recommendations:

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume

hood.[17][18]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.[17][19]

Skin Protection: Wear impervious gloves and protective clothing to prevent skin exposure.

[17][18]

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[18]

[20]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[18] Store

locked up.[18][19]

Conclusion
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine is more than just a chemical intermediate; it

is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, centered on the

C4-chloro position, allows for the systematic and efficient construction of compound libraries

targeting critical disease pathways. The trifluoromethyl group provides an intrinsic advantage,

enhancing the drug-like properties of the resulting molecules. By understanding the principles

outlined in this guide, researchers can confidently and effectively employ this versatile scaffold

to accelerate the discovery and development of next-generation targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/40517347/
https://pubmed.ncbi.nlm.nih.gov/40517347/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3276368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3276368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8279414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8279414/
https://www.fishersci.com/store/msds?partNumber=AC442645000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAL19443MC&productDescription=2-AMINO-6-TRIFLROME+98+100MG&vendorId=VN00024248&countryCode=US&language=en
https://file.medchemexpress.com/batch_PDF/HY-30138/2-Amino-4-chloropyrimidine-SDS-MedChemExpress.pdf
https://www.sigmaaldrich.com/JP/en/sds/aldrich/709131?userType=undefined
https://www.benchchem.com/product/b095928#2-amino-4-chloro-6-trifluoromethyl-pyrimidine-cas-number-16097-60-2
https://www.benchchem.com/product/b095928#2-amino-4-chloro-6-trifluoromethyl-pyrimidine-cas-number-16097-60-2
https://www.benchchem.com/product/b095928#2-amino-4-chloro-6-trifluoromethyl-pyrimidine-cas-number-16097-60-2
https://www.benchchem.com/product/b095928#2-amino-4-chloro-6-trifluoromethyl-pyrimidine-cas-number-16097-60-2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b095928?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

